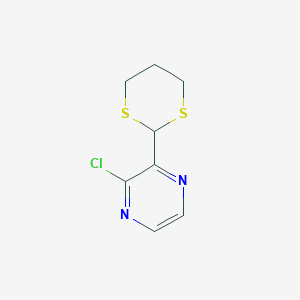

2-Chloro-3-(1,3-dithian-2-YL)pyrazine

Description

BenchChem offers high-quality 2-Chloro-3-(1,3-dithian-2-YL)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(1,3-dithian-2-YL)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(1,3-dithian-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZGHDUHUNPBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725579 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874114-28-0 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-(1,3-dithian-2-YL)pyrazine chemical structure and analysis

An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The incorporation of a 1,3-dithiane moiety introduces a versatile functional handle, enabling a wide range of subsequent chemical transformations. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic explanations, provides a thorough guide to its analytical characterization by modern spectroscopic and chromatographic techniques, and discusses its potential applications as a key intermediate in drug discovery. The protocols and analyses are presented with the explicit goal of providing researchers, scientists, and drug development professionals with a practical and authoritative resource.

Chemical Identity & Physicochemical Properties

2-Chloro-3-(1,3-dithian-2-yl)pyrazine is a substituted pyrazine derivative. The structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and a 1,3-dithian-2-yl group at adjacent positions.

Chemical Structure

Caption: Chemical Structure of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-(1,3-dithian-2-yl)pyrazine | [3] |

| CAS Number | 874114-28-0 | [3][4] |

| Molecular Formula | C₈H₉ClN₂S₂ | [3] |

| Molecular Weight | 232.75 g/mol | [3] |

| Appearance | Predicted: White to pale yellow solid | - |

| Purity | ≥97% (Commercially available) | [3] |

| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is not widely reported in dedicated publications but can be effectively achieved through established organometallic chemistry principles. A logical and robust approach involves the nucleophilic addition of a 2-lithio-1,3-dithiane intermediate to a suitable dichloropyrazine precursor.

Synthetic Scheme

The proposed two-step synthesis begins with the deprotonation of 1,3-dithiane to form a potent nucleophile, which then attacks 2,3-dichloropyrazine.

Step 1: Generation of the Dithiane Nucleophile 1,3-dithiane is deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This process generates the 2-lithio-1,3-dithiane anion.

-

Causality: The acidity of the C2 protons of the dithiane (pKa ≈ 31) is significantly enhanced due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, which stabilize the resulting carbanion. The use of a very strong base like n-BuLi is essential to drive this deprotonation to completion. Low temperature is critical to prevent side reactions and decomposition of the organolithium reagent.

Step 2: Nucleophilic Aromatic Substitution The generated 2-lithio-1,3-dithiane anion is then added to a solution of 2,3-dichloropyrazine. The nucleophile selectively displaces one of the chlorine atoms on the electron-deficient pyrazine ring.

-

Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution.[5] The chlorine atoms are good leaving groups. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic system and the nitrogen atoms. The substitution occurs preferentially over addition, leading to the restoration of aromaticity. Quenching the reaction with a proton source (e.g., water) yields the final product.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and analysis of the target compound.

Spectroscopic and Chromatographic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system of analysis.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals for the structural confirmation of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine. These predictions are based on standard chemical shift values for pyrazine and dithiane moieties.[6]

| Technique | Predicted Signal / Value | Structural Assignment |

| ¹H NMR | δ 8.4-8.6 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 5 or 6) |

| δ 8.3-8.5 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 6 or 5) | |

| δ 5.5-5.7 ppm (s, 1H) | Dithiane CH (position 2) | |

| δ 2.9-3.2 ppm (m, 4H) | Dithiane -S-CH₂ - (axial/equatorial) | |

| δ 1.9-2.2 ppm (m, 2H) | Dithiane -CH₂-CH₂ -CH₂- | |

| ¹³C NMR | δ 150-155 ppm | Pyrazine C -Cl |

| δ 148-152 ppm | Pyrazine C -Dithiane | |

| δ 142-145 ppm | Pyrazine C H | |

| δ 141-144 ppm | Pyrazine C H | |

| δ 45-50 ppm | Dithiane C H | |

| δ 28-32 ppm | Dithiane -S-C H₂- | |

| δ 24-27 ppm | Dithiane -CH₂-C H₂-CH₂- | |

| Mass Spec (EI) | m/z 232/234 (M⁺, M⁺+2) | Molecular Ion (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) |

| m/z 119 | Fragment: [C₄H₂ClN₂S]⁺ | |

| m/z 113 | Fragment: [Pyrazine-Cl]⁺ | |

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1550-1400 cm⁻¹ | C=C / C=N ring stretch | |

| ~850-750 cm⁻¹ | C-Cl stretch |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction progress and product identity.

Protocol: Synthesis

Materials:

-

1,3-Dithiane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

2,3-Dichloropyrazine (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, add 1,3-dithiane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Dissolve in anhydrous THF.

-

Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Expertise Note: A faint yellow to orange color indicates the formation of the lithiated species. Stir the solution at -78 °C for 1-2 hours to ensure complete deprotonation.

-

-

Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dichloropyrazine in anhydrous THF. Transfer this solution to the reaction mixture at -78 °C via cannula.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

-

Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

-

-

Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification and Analysis

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Expertise Note: A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 10-20% ethyl acetate in hexanes), is typically effective for separating the product from nonpolar impurities and unreacted starting materials.

-

-

Fractions Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.

-

Final Product: Concentrate the combined pure fractions under reduced pressure to yield 2-Chloro-3-(1,3-dithian-2-yl)pyrazine as a solid. Determine the yield.

-

Structural Verification: Prepare samples of the purified product for analysis.

-

Dissolve ~5-10 mg in CDCl₃ for ¹H and ¹³C NMR spectroscopy.

-

Dissolve a small amount in a suitable solvent (e.g., methanol or dichloromethane) for mass spectrometry analysis.

-

The results should align with the predicted data in Section 3.1 to confirm the structure and purity.

-

Applications in Medicinal Chemistry

Pyrazine derivatives are a cornerstone in drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2] 2-Chloro-3-(1,3-dithian-2-yl)pyrazine serves as a highly valuable and versatile synthetic intermediate.

-

Versatile Building Block: The dithiane group acts as a masked aldehyde (an "umpolung" synthon). It is stable to many reaction conditions but can be readily deprotected back to the aldehyde functionality using reagents like mercury(II) chloride or N-bromosuccinimide. This allows for the introduction of an aldehyde group late in a synthetic sequence.

-

Cross-Coupling Reactions: The chloro-substituent on the pyrazine ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position, rapidly building molecular complexity.

-

Scaffold for Drug Discovery: By leveraging the two distinct functional handles—the reactive chlorine atom and the masked aldehyde—drug development professionals can systematically synthesize libraries of complex pyrazine derivatives for screening against various biological targets. This dual functionality makes it an ideal scaffold for exploring structure-activity relationships (SAR).

Safety and Handling

-

General Precautions: Handle 2-Chloro-3-(1,3-dithian-2-yl)pyrazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required.

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Saleh S.S., AL-Salihi S.S., Mohammed I.A. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Yusnawan, E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. ResearchGate. Available at: [Link]

-

MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

-

Zhongcheng Pharmaceutical Co., Ltd. (2023). Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. ZCPC. Available at: [Link]

-

Balaraman, H., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones... ResearchGate. Available at: [Link]

-

ResearchGate. (2017). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2006). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | CymitQuimica [cymitquimica.com]

- 4. Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | 874114-28-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] The compound 2-Chloro-3-(1,3-dithian-2-yl)pyrazine (CAS 874114-28-0) represents a key building block, combining the electrophilic nature of a chloropyrazine ring with the masked carbonyl functionality of the 1,3-dithiane group. The dithiane moiety, in particular, is a crucial protective group and a precursor for nucleophilic acyl anions, making this molecule a valuable synthon for complex molecular architectures.

An unambiguous confirmation of the molecular structure is paramount before its use in further synthetic steps. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete structural elucidation and validation of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine features two distinct heterocyclic systems linked by a C-C bond.

-

Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It is substituted with a chlorine atom at C2 and the dithiane group at C3. The two aromatic protons (at C5 and C6) are expected to show characteristic chemical shifts in the ¹H NMR spectrum and will be coupled to each other.

-

1,3-Dithiane Ring: A six-membered saturated ring containing two sulfur atoms. The proton at the C2 position (the methine proton) is diagnostic, and its chemical shift is highly informative. The remaining methylene protons (at C4, C5, and C6) will exhibit complex splitting patterns due to geminal and vicinal coupling.[2]

The combination of these structural features gives rise to a unique spectroscopic fingerprint that can be deciphered using the methods outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.[2]

Rationale for NMR Analysis

The choice of NMR experiments is driven by the need to answer specific structural questions:

-

¹H NMR: Confirms the number and electronic environment of all protons, including the distinct aromatic protons of the pyrazine ring and the aliphatic protons of the dithiane ring.

-

¹³C NMR: Determines the number of unique carbon environments, identifying the aromatic, chloro-substituted, and dithiane carbons.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for identifying the connectivity within the pyrazine (H5-H6) and dithiane rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with its attached carbon, providing definitive ¹H-¹³C one-bond connections.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to unequivocally link the dithiane ring to the C3 position of the pyrazine ring.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific molecule are not widely published, a reliable prediction can be made based on established data for pyrazine and dithiane derivatives.[3][4] The following tables summarize the expected chemical shifts (δ) in ppm relative to TMS.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 (Pyrazine) | ~8.45 | d | J = 2.5 | Aromatic proton adjacent to nitrogen. |

| H6 (Pyrazine) | ~8.30 | d | J = 2.5 | Aromatic proton adjacent to a substituted carbon. |

| H2' (Dithiane) | ~5.40 | s | - | Methine proton between two sulfur atoms, deshielded by the pyrazine ring.[2] |

| H4'/H6' (Dithiane) | ~3.20 | m | - | Methylene protons adjacent to sulfur. |

| H5' (Dithiane) | ~2.20 | m | - | Methylene proton at the central position of the dithiane ring. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 (Pyrazine) | ~152.0 | Carbon bearing chlorine atom. |

| C3 (Pyrazine) | ~150.0 | Carbon bearing the dithiane substituent. |

| C5 (Pyrazine) | ~144.0 | Aromatic CH. |

| C6 (Pyrazine) | ~142.5 | Aromatic CH. |

| C2' (Dithiane) | ~45.0 | Acetal carbon, significantly influenced by the pyrazine ring.[2] |

| C4'/C6' (Dithiane) | ~30.0 | Methylene carbons adjacent to sulfur.[2] |

| C5' (Dithiane) | ~25.0 | Central methylene carbon.[2] |

Detailed Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Chloro-3-(1,3-dithian-2-yl)pyrazine.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D experiments (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).[3]

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H NMR signals and analyze the splitting patterns to determine proton ratios and coupling constants.

-

Pick peaks for all spectra and use the 2D data to build the final structural assignment.

-

Visualization of NMR Analysis Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for IR Analysis

For 2-Chloro-3-(1,3-dithian-2-yl)pyrazine, IR spectroscopy is used to confirm the presence of:

-

Aromatic C-H bonds from the pyrazine ring.

-

Aliphatic C-H bonds from the dithiane ring.

-

C=N and C=C stretching vibrations within the pyrazine ring.

-

The C-Cl bond.

-

C-S bonds of the dithiane moiety.

Expected IR Absorption Bands

The following table lists the expected characteristic absorption frequencies based on typical values for pyrazine and related compounds.[5][6]

Table 3: Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Dithiane) |

| 1600 - 1450 | C=N, C=C Stretch | Aromatic Ring (Pyrazine) |

| ~1150 | C-Cl Stretch | Aryl Halide |

| 800 - 600 | C-S Stretch | Thioether (Dithiane) |

Detailed Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its structure.

Rationale for MS Analysis

MS is critical for:

-

Molecular Weight Confirmation: Determining the mass-to-charge ratio (m/z) of the molecular ion to confirm the elemental formula (C₈H₉ClN₂S₂).

-

Isotopic Pattern Analysis: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) will produce a characteristic isotopic cluster for the molecular ion, providing strong evidence for the presence of these elements.

-

Fragmentation Analysis: Identifying characteristic fragment ions that correspond to the logical cleavage of the molecule, such as the loss of the dithiane ring or the chlorine atom.

Expected Mass Spectrum Data

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Expected m/z (for ³⁵Cl, ³²S) | Formula |

|---|---|---|

| [M]⁺ | 232.0002 | C₈H₉ClN₂S₂ |

| [M+H]⁺ | 233.0079 | C₈H₁₀ClN₂S₂ |

Key Isotopic Peaks:

-

Molecular Ion [M]⁺: A prominent peak at m/z 232.

-

[M+2]⁺ Peak: A peak at m/z 234 with an intensity of approximately 42% relative to the M⁺ peak, which is a hallmark signature of a molecule containing one chlorine and two sulfur atoms.

Plausible Fragmentation Pathways:

-

Loss of the dithiane side chain.

-

Cleavage within the dithiane ring.

-

Loss of a chlorine radical.

Detailed Experimental Protocol for MS Data Acquisition

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

-

Instrumentation and Data Acquisition (ESI-TOF or Q-TOF):

-

Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) instrument with an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.

-

Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

-

Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the connectivity of the molecular structure.

-

Visualization of Integrated Analysis Workflow

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural validation of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition through its characteristic isotopic pattern. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

- BenchChem. A Comparative Guide to Validating the Structure of 1,3-Dithiane Derivatives Using NMR Spectroscopy.

- BenchChem. Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- ChemicalBook. 1,3-Dithiane(505-23-7) 1H NMR spectrum.

- Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- The Royal Society of Chemistry. Supplementary Information.

- ChemicalBook. 1,4-Dithiane(505-29-3) 1H NMR spectrum.

- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.

- ResearchGate. Synthesis of Model Molecules and NMR Analysis of Polymeric Reagents Based on Propane1,3-dithiol and 1,3-Dithiane Systems | Request PDF.

- Science.gov. pyrazine derivatives evaluated: Topics by Science.gov.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- The Royal Society of Chemistry. Supporting Information for.

- Asian Journal of Chemistry. Conformational Analysis of 1,4-Dithiane Derivatives.

- The Royal Society of Chemistry. Supplementary Information.

- ChemicalBook. Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | 874114-28-0.

- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Elsevier. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dithiane(505-23-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Properties and Synthetic Utility

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of novel heterocyclic building blocks is paramount for the efficient construction of diverse molecular scaffolds.[][2][3] These fragments are instrumental in exploring structure-activity relationships (SAR) and fine-tuning the physicochemical properties of lead compounds. Among these, 2-Chloro-3-(1,3-dithian-2-yl)pyrazine emerges as a particularly versatile intermediate. This guide provides a comprehensive technical overview of its core properties, reactivity, and strategic applications for researchers, scientists, and drug development professionals.

The molecule uniquely combines two key structural motifs: a halogenated pyrazine ring and a 1,3-dithiane group. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The chloro-substituent renders the pyrazine ring electron-deficient, priming it for specific chemical transformations.[4] Concurrently, the 1,3-dithiane moiety serves as a masked carbonyl group—a classic example of "umpolung" (polarity inversion)—offering a gateway to a plethora of subsequent chemical elaborations.[5] Understanding the interplay between these two functional groups is crucial to unlocking the full synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is not widely published, we can deduce its key properties from its structure and data from analogous compounds.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-3-(1,3-dithian-2-yl)pyrazine | - |

| Synonyms | Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | [6] |

| CAS Number | 874114-28-0 | [6][7] |

| Molecular Formula | C₈H₉ClN₂S₂ | [6][7] |

| Molecular Weight | 232.75 g/mol | [8] |

| Purity | Typically ≥97% | [6] |

| Appearance | Predicted to be a white to off-white or pale yellow solid. | Inferred |

| Melting Point | Not experimentally reported. Likely higher than pyrazine (52°C) due to increased molecular weight and polarity. | Inferred from[9] |

| Boiling Point | Not experimentally reported. | [8] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | Inferred |

| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [6] |

The structure features a planar, aromatic pyrazine ring connected to a non-planar, chair-conformation 1,3-dithiane ring. This combination of an electron-deficient aromatic system and a protected aldehyde function defines its chemical personality.

Caption: Chemical structure of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine.

Chemical Reactivity and Synthetic Strategy

The primary value of this molecule lies in its predictable and orthogonal reactivity. The two main functional groups can be addressed under distinct reaction conditions, allowing for sequential and controlled molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom on the electron-deficient pyrazine ring is a competent leaving group for SNAr reactions.[10] The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[11] This allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.), making it a cornerstone reaction for library synthesis. The reaction typically proceeds under thermal or base-catalyzed conditions.[12][13]

-

Deprotection of the 1,3-Dithiane at C3: The dithiane group is stable to many reaction conditions but can be efficiently cleaved to reveal the parent aldehyde. This transformation is crucial as it unmasks a reactive carbonyl functionality for subsequent reactions like Wittig olefination, reductive amination, or Grignard additions. A variety of reagents can effect this deprotection, often involving oxidative or mercury-based methods.[14] Modern, less toxic methods using reagents like ferric nitrate or hydrogen peroxide with an iodine catalyst are often preferred for their milder conditions and environmental advantages.[15][16]

Caption: Key orthogonal reaction pathways for the title compound.

Hypothetical Synthetic Protocol

While the direct synthesis of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is not explicitly detailed in readily available literature, a plausible and robust synthesis can be designed based on established organometallic chemistry of heterocyclic systems. The most logical approach involves the regioselective lithiation of 2-chloropyrazine followed by electrophilic trapping with a suitable dithiane-containing electrophile.

Recent studies have shown that 2-chloropyrazine can be successfully lithiated at the C3 position using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[17] This regioselectivity is driven by the inductive effect of the adjacent chlorine atom, which acidifies the C3 proton.

Protocol: Synthesis via Directed Ortho-Metalation

-

Objective: To synthesize 2-Chloro-3-(1,3-dithian-2-yl)pyrazine from 2-chloropyrazine.

-

Rationale: This protocol leverages the known ortho-directing effect of the chloro group in pyrazine to install a lithium atom at the C3 position, which can then be quenched with an appropriate electrophile. 2-Formyl-1,3-dithiane is chosen as the electrophile to directly install the desired side chain.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is purged with dry nitrogen for 15-20 minutes.

-

Base Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by 2,2,6,6-tetramethylpiperidine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, typically 1.6 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LiTMP.

-

Substrate Addition: A solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is added dropwise to the LiTMP solution. The reaction mixture is stirred at -78 °C for 1-2 hours. This step is critical for achieving regioselective deprotonation at the C3 position.[17]

-

Electrophilic Quench: 2-Formyl-1,3-dithiane (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-3-(1,3-dithian-2-yl)pyrazine.

Anticipated Spectroscopic Characterization

For any newly synthesized compound, rigorous structural confirmation is essential. The following are the expected spectroscopic signatures for 2-Chloro-3-(1,3-dithian-2-yl)pyrazine, based on the analysis of its constituent parts.[18][19][20]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - Pyrazine Protons: Two doublets in the aromatic region (δ ≈ 8.3-8.6 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. - Dithiane Methine Proton: A key singlet (δ ≈ 5.0-5.5 ppm) for the C-H proton at the 2-position of the dithiane ring. - Dithiane Methylene Protons: Two multiplets in the aliphatic region (δ ≈ 2.0-3.5 ppm) corresponding to the six protons of the three CH₂ groups in the dithiane ring. |

| ¹³C NMR | - Pyrazine Carbons: Signals in the aromatic region (δ ≈ 140-155 ppm). The carbon bearing the chlorine (C2) and the carbon attached to the dithiane (C3) will be distinct from the other two pyrazine carbons. - Dithiane Carbons: A signal for the methine carbon (C-2' of dithiane) around δ ≈ 45-55 ppm, and signals for the methylene carbons around δ ≈ 25-35 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z ≈ 233.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). |

Applications in Medicinal Chemistry Programs

The true power of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is realized when it is employed as a scaffold in a drug discovery workflow. Its bifunctional nature allows for the systematic and divergent synthesis of compound libraries to probe biological targets.

A typical workflow might involve:

-

Scaffold Elaboration: Reacting the C2-chloro position with a library of diverse amines or alcohols to generate a first-generation library of substituted pyrazines. This step allows for rapid exploration of the SAR around one vector of the molecule.

-

Orthogonal Functionalization: Taking a promising hit from the first library and deprotecting the dithiane group to reveal the aldehyde.

-

Further Diversification: Using the newly formed aldehyde as a handle for a second diversification step, such as reductive amination with another library of amines. This allows for fine-tuning of properties and exploring a second vector of the molecule.

Sources

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. msesupplies.com [msesupplies.com]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | CymitQuimica [cymitquimica.com]

- 7. 2-CHLORO-3-(1,3-DITHIAN-2-YL)PYRAZINE | 874114-28-0 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 874114-28-0 | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine - Moldb [moldb.com]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reaction Mechanisms of Pyrazine Heterocycles

Introduction: The Strategic Importance of Pyrazine in Modern Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone scaffold in contemporary drug discovery and materials science.[1][2] Its prevalence in crucial biological molecules like folic acid and riboflavin, as well as in a multitude of approved pharmaceuticals such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscores its significance.[2][3] The unique electronic nature of the pyrazine ring—characterized by its electron-deficient state—governs a distinct reactivity profile that presents both challenges and opportunities for synthetic chemists.[1][4]

This guide provides an in-depth exploration of the fundamental reaction mechanisms involving pyrazine heterocycles. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic principles that dictate reactivity, explain the causal logic behind experimental choices, and provide field-proven protocols for the strategic functionalization of this vital heterocyclic system.

The Electronic Landscape of the Pyrazine Ring

The reactivity of pyrazine is a direct consequence of the two electronegative nitrogen atoms. Their inductive electron-withdrawing effects significantly reduce the electron density of the aromatic ring, making it profoundly electron-deficient. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The ring carbons are shielded from attack by electrophiles. Furthermore, in acidic conditions, the lone pairs on the nitrogen atoms are readily protonated, adding further deactivation and making classical SEAr reactions like nitration or Friedel-Crafts alkylation exceedingly difficult.[5][6]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient carbons are highly susceptible to attack by nucleophiles. The nitrogen atoms can effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate, facilitating the substitution.[5][7]

This duality is the central theme of pyrazine chemistry and dictates the strategic approach to its functionalization.

Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic substitution on an unactivated pyrazine ring is generally not a viable synthetic strategy.[5] The severe deactivation by the two nitrogen atoms means that harsh conditions are required, which often lead to decomposition rather than substitution.

The N-Oxide Strategy: Activating the Ring

A proven and effective method to overcome this inherent lack of reactivity is the formation of a pyrazine N-oxide. The introduction of an N-oxide function has a profound electronic effect:

-

It acts as an electron-donating group through resonance, increasing the electron density on the ring carbons, particularly at the positions ortho and para to the N-oxide.

-

It provides a site for electrophilic attack, which can be followed by rearrangement.[8]

This activation makes electrophilic substitutions, such as nitration and halogenation, feasible.[5][6]

Diagram 1: General Mechanism of Electrophilic Substitution on a Pyrazine N-Oxide

Caption: SEAr mechanism on an activated pyrazine N-oxide ring.

Nucleophilic Aromatic Substitution (SNAr): The Favored Pathway

Nucleophilic substitution is the most common and synthetically useful reaction for functionalizing the pyrazine core.[9] Halogenated pyrazines, particularly chloropyrazines, are excellent substrates for SNAr reactions due to the electron-deficient nature of the ring, which stabilizes the anionic intermediate.[5][10]

The reaction proceeds via a two-step addition-elimination mechanism. The regioselectivity is analogous to that of pyridine, with nucleophilic attack favored at the positions ortho and para (positions 2, 3, 5, and 6) to the nitrogen atoms.[7]

The Chichibabin Reaction: Direct Amination

A classic example of nucleophilic substitution on a C-H bond is the Chichibabin reaction.[11] Treating pyrazine with a strong amide base, such as sodium amide (NaNH₂), in liquid ammonia leads to the direct introduction of an amino group, typically at the 2-position, with the evolution of hydrogen gas.[12][13]

Diagram 2: Mechanism of the Chichibabin Reaction on Pyrazine

Caption: The Chichibabin reaction introduces an amino group via SNAr.

Common nucleophiles used in SNAr reactions with halopyrazines include amines, alkoxides, and thiolates, providing straightforward access to a wide variety of substituted pyrazine derivatives.[9][14]

Metal-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

For drug development professionals, the ability to rapidly generate diverse libraries of compounds is paramount. Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of pyrazines, enabling the formation of C-C and C-N bonds with remarkable efficiency and scope.[15][16][17] These methods typically require a pre-functionalized pyrazine, most commonly a chloropyrazine or bromopyrazine.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting a halopyrazine with a boronic acid or ester.[15][18] This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[19][20]

Buchwald-Hartwig Amination

The formation of C-N bonds is critical in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with a halopyrazine.[21] This reaction has largely replaced harsher classical methods and allows for the synthesis of a diverse range of N-arylated pyrazines under relatively mild conditions.[22][23]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a representative example based on established methods for chloro-heterocycles.[24][25]

Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.

Reagents & Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-Dioxane (5 mL)

-

Nitrogen or Argon gas supply (Schlenk line)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The rationale for this step is critical: the Pd(0) active catalyst is sensitive to oxygen, which can cause catalyst deactivation and lead to low yields.[25]

-

Solvent Addition: Add the degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyrazine.

Diagram 3: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Caption: Standard laboratory workflow for Suzuki or Buchwald-Hartwig reactions.

Summary of Pyrazine Reactivity

The choice of reaction mechanism is dictated by the desired transformation and the electronic nature of the pyrazine substrate. The following table summarizes the core reactivity patterns.

| Reaction Type | Substrate Requirement | Key Reagents/Conditions | Mechanistic Principle | Typical Outcome |

| Electrophilic Substitution | Activated Ring (e.g., N-oxide) | HNO₃/H₂SO₄, Br₂ | SEAr | Introduction of nitro, halo groups |

| Nucleophilic Substitution | Halopyrazine or unsubstituted | NaNH₂, NaOMe, R₂NH | SNAr | Introduction of amino, alkoxy, etc. |

| Suzuki-Miyaura Coupling | Halopyrazine | Arylboronic acid, Pd catalyst, Base | Catalytic Cross-Coupling | C-C Bond Formation (Biaryls) |

| Buchwald-Hartwig Amination | Halopyrazine | Amine, Pd catalyst, Base | Catalytic Cross-Coupling | C-N Bond Formation (Aryl Amines) |

Conclusion

The pyrazine heterocycle, while resistant to classical electrophilic attack, offers a rich landscape of reactivity for the discerning synthetic chemist. Understanding its fundamental electronic properties is key to strategically unlocking its potential. By employing ring activation strategies like N-oxide formation, chemists can access electrophilic substitution pathways. More commonly, the inherent electron deficiency of the ring is exploited through powerful nucleophilic substitution and, most significantly, a vast array of modern transition metal-catalyzed cross-coupling reactions. These methods provide reliable, versatile, and high-yielding routes to functionalized pyrazines, ensuring their continued prominence as privileged scaffolds in the development of new medicines and materials.[4][26]

References

-

Pyrazines. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved from [Link]

-

Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (n.d.). PubMed Central. Retrieved from [Link]

-

Transition metal-catalyzed functionalization of pyrazines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]

-

A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Chichibabin Reaction. (n.d.). Slideshare. Retrieved from [Link]

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). ResearchGate. Retrieved from [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved from [Link]

-

Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and reactions of Pyrazine. (2020). YouTube. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

What are the products of pyrazine substitution reactions? (2025). BIOSYNCE. Retrieved from [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2021). ResearchGate. Retrieved from [Link]

-

Electrophilic Substitution In Azines. (2015). ResearchGate. Retrieved from [Link]

-

Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. Retrieved from [Link]

-

Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. baranlab.org [baranlab.org]

- 9. scribd.com [scribd.com]

- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Chichibabin Reaction | PPTX [slideshare.net]

- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. biosynce.com [biosynce.com]

- 15. researchgate.net [researchgate.net]

- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

Introduction: The Chloropyrazine Core in Modern Chemistry

An In-Depth Technical Guide to the Stability and Reactivity of Chloropyrazines for Drug Discovery Professionals

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a chlorine atom onto this scaffold creates chloropyrazines, a class of compounds whose versatility is foundational to numerous applications, from pharmaceuticals to materials science.[1][2][3] In the realm of drug discovery, chloropyrazines are considered "privileged scaffolds." Their unique electronic properties and synthetic accessibility allow them to serve as crucial intermediates in the synthesis of a vast array of biologically active molecules with diverse pharmacological profiles, including antimicrobial, anticancer, and antitubercular agents.[1][4]

The utility of the chloropyrazine ring stems from the electron-deficient nature of the pyrazine core, which is further influenced by the electronegative chlorine substituent.[5] This electronic arrangement dictates the molecule's stability and governs its reactivity, making the chlorine atom a facile leaving group for a variety of chemical transformations. This guide provides a comprehensive exploration of the principles governing the stability and reactivity of chloropyrazines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Chloropyrazine

A foundational understanding begins with the basic physicochemical properties of the parent compound, 2-chloropyrazine. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂ | [6][7][8] |

| Molecular Weight | 114.53 g/mol | [6][7] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Boiling Point | 153-154 °C | |

| Density | 1.283 g/mL at 25 °C | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | 57 °C (closed cup) | |

| CAS Number | 14508-49-7 | [7][8] |

Chemical Stability of Chloropyrazines

While highly reactive under specific conditions, chloropyrazines exhibit reasonable stability under standard laboratory storage. However, their stability is not absolute and can be compromised by several factors, leading to degradation. Understanding these factors is crucial for ensuring the integrity of starting materials and intermediates during synthesis and storage.

Factors Influencing Degradation

-

pH and Hydrolysis: In aqueous environments, the stability of chloropyrazines can be pH-dependent. The electron-deficient ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis, although this process is generally slow under neutral conditions. In a study on related chloro-s-triazines, it was found that proper buffering of pH was essential to ensure analyte stability in water samples.[9]

-

Temperature: Elevated temperatures can accelerate degradation pathways. For drug products containing a chlorpromazine moiety (a more complex chloropyrazine derivative), degradation was observed to be significantly faster at 44°C compared to refrigerated (4°C) or room temperature (25°C) conditions.[10] This underscores the general principle that storing chloropyrazine intermediates at controlled, cool temperatures is advisable.

-

Light: Certain substituted pyrazines, particularly more complex pharmaceutical molecules like chlorpromazine, are sensitive to light and can darken upon exposure.[11] While this is highly dependent on the overall molecular structure, it is a prudent practice to store chloropyrazine compounds in amber bottles or otherwise protected from light to prevent potential photochemical degradation.

Protocol: Accelerated Stability Study for a Chloropyrazine Intermediate

This protocol provides a framework for assessing the stability of a novel chloropyrazine derivative under stressed conditions. The goal is to rapidly identify potential liabilities.

Objective: To evaluate the stability of a target chloropyrazine compound in solution under thermal and photolytic stress.

Methodology:

-

Solution Preparation: Prepare a 1 mg/mL stock solution of the chloropyrazine compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Sample Aliquoting: Dispense the solution into multiple clear and amber HPLC vials.

-

Stress Conditions:

-

Control: Store one set of amber vials at 4°C, protected from light.

-

Thermal Stress: Store one set of amber vials in an oven at 60°C.

-

Photolytic Stress: Store one set of clear vials in a photostability chamber according to ICH Q1B guidelines. A control set of amber vials should be placed alongside to distinguish light-induced degradation from thermal degradation.

-

-

Time Points: Withdraw samples at initial (T=0), 24, 48, and 72-hour time points.

-

Analysis:

-

Visual Inspection: Note any changes in color or clarity.

-

pH Measurement: Record the pH of the aqueous samples.

-

HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradants. Quantify the parent peak area to determine the percentage of compound remaining.

-

Self-Validation: The use of a stability-indicating HPLC method is the core of this protocol's self-validating system. This is typically achieved during method development by "forcing" degradation (e.g., with acid, base, peroxide) to ensure that the resulting degradation products do not co-elute with the main peak.

The Landscape of Chloropyrazine Reactivity

The synthetic utility of chloropyrazines is dominated by the reactivity of the C-Cl bond. The electron-withdrawing nature of the two ring nitrogens renders the carbon atoms of the pyrazine ring electrophilic, making them susceptible to attack by nucleophiles.

The Predominant Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most common reaction pathway for chloropyrazines is Nucleophilic Aromatic Substitution (SNAr).[1][5][12] Unlike the SN1 and SN2 reactions seen with alkyl halides, the SNAr mechanism is a two-step addition-elimination process.

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with the SNAr mechanism.[14]

Caption: The addition-elimination pathway of the SNAr mechanism.

Key Reaction Classes and Mechanistic Insights

The SNAr pathway allows for the introduction of a wide variety of functional groups. Beyond SNAr, modern cross-coupling methods have further expanded the synthetic toolbox.

-

3.2.1 SNAr Reactions: This is the most fundamental transformation.

-

Amination: Reaction with primary or secondary amines is widely used to synthesize aminopyrazines. These reactions often require heat and a base (like triethylamine) to neutralize the HCl generated.[1][15] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[15]

-

Alkoxylation/Thiolation: Alcohols and thiols (or their corresponding alkoxides and thiolates) can also displace the chlorine atom to form ethers and thioethers, respectively. Reactions with sulfur nucleophiles like bisulfide and polysulfides have been shown to be highly effective.[12][14]

-

-

3.2.2 Palladium-Catalyzed Cross-Coupling Reactions: These methods are indispensable for forming new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form aryl- or heteroaryl-substituted pyrazines.[5]

-

Buchwald-Hartwig Amination: An alternative to classical SNAr, this palladium-catalyzed reaction couples chloropyrazines with amines, and is particularly useful for forming bonds with less nucleophilic amines.[5]

-

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to form C-C bonds.[16]

-

Factors Governing Reactivity and Regioselectivity

The choice of experimental conditions is critical for controlling the outcome of chloropyrazine reactions. The causality behind these choices is rooted in fundamental chemical principles.

| Factor | Influence and Rationale |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrazine ring increase the electrophilicity of the carbon centers, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., -NH₂, -OR) decrease reactivity.[12] |

| Nucleophile Strength | Stronger nucleophiles (e.g., thiolates, alkoxides) react faster than weaker ones (e.g., neutral amines, water). For dichloropyrazines, stronger nucleophiles may lead to di-substitution. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, THF) are commonly used as they solvate the cation of the nucleophile's salt but not the anion, enhancing nucleophilicity.[1][5] In some cases, green solvents like water can be effective, particularly with additives like KF.[17] |

| Temperature | Most SNAr and cross-coupling reactions require energy input (heating) to overcome the activation energy barrier, which includes the temporary disruption of aromaticity.[1] Microwave irradiation provides efficient and rapid heating.[15] |

| Catalyst/Base | In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial for an efficient catalytic cycle. For SNAr with amine nucleophiles, a non-nucleophilic base is required to scavenge the generated HCl, driving the reaction to completion.[1] |

Experimental Workflows and Analytical Validation

The successful synthesis and characterization of chloropyrazine derivatives rely on robust, well-documented protocols and a suite of analytical techniques to validate structure and purity.

Protocol 1: Synthesis of 3-Benzylaminopyrazine-2-carboxamide via SNAr

This protocol, adapted from established literature, demonstrates a classic amination reaction.[1][15]

Objective: To synthesize a 3-amino-substituted pyrazine via nucleophilic aromatic substitution.

Caption: Workflow for the SNAr synthesis of an aminopyrazine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).[1]

-

Reagent Addition: To this solution, add the desired substituted benzylamine (2.0 eq) followed by triethylamine (1.0 eq). The second equivalent of the amine nucleophile can sometimes serve as the base, but adding a dedicated non-nucleophilic base like triethylamine is a more controlled approach.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h).

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by flash column chromatography on silica gel or recrystallization.[1]

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[15]

Analytical Toolkit for Reaction Monitoring and Characterization

A multi-technique approach is essential for unambiguously confirming the outcome of a reaction and the stability of the products.

| Technique | Application in Chloropyrazine Chemistry | Rationale & Trustworthiness |

| HPLC / UPLC | Purity assessment, reaction monitoring, quantitative analysis in stability studies.[18][19] | Provides quantitative data on the concentration of the analyte and impurities. A validated, stability-indicating method ensures that purity is not overestimated due to co-eluting degradants.[11][20] |

| LC-MS | Reaction monitoring, impurity identification, molecular weight confirmation.[9] | Provides rapid confirmation of product formation (by mass) during the reaction. It is invaluable for identifying byproducts and degradation products in stability studies. |

| NMR Spectroscopy | Unambiguous structural elucidation of starting materials, intermediates, and final products.[21] | ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive structure confirmation. |

| IR Spectroscopy | Confirmation of functional group transformations (e.g., disappearance of C-Cl, appearance of N-H or C-O stretches).[7][15] | A robust and simple method to quickly verify that the intended chemical transformation has occurred. |

| UV-Vis Spectroscopy | Quantitative determination, especially for formulated products or in specific assays.[11][19] | A simple, cost-effective quantitative technique, particularly useful when a compound has a strong chromophore. Its accuracy depends on the specificity of the absorbance wavelength. |

Conclusion

Chloropyrazines represent a cornerstone of heterocyclic chemistry, particularly for applications in drug discovery and development. Their reactivity is primarily dictated by the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution and a variety of modern cross-coupling reactions. This predictable reactivity allows for the rational design and synthesis of diverse molecular libraries. Concurrently, a thorough understanding of their stability under various environmental conditions—pH, temperature, and light—is paramount to ensuring the integrity and reproducibility of scientific research. By leveraging the robust synthetic protocols and analytical validation techniques detailed in this guide, researchers can confidently and efficiently utilize the chloropyrazine scaffold to develop the next generation of innovative chemical entities.

References

- BenchChem. (n.d.). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action.

- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloropyrazine in Modern Pharmaceutical Development.

- Gao, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health.

- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].

- D'Ambrosi, N., et al. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- BenchChem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis and Properties of 2-Chloropyrazine: A Foundation for Innovation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Chloropyrazine in Chemical Synthesis.

- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).

- Doležal, M., et al. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Institutes of Health.

- O'Reilly, M. (2019). nucleophilic aromatic substitutions. YouTube.

- ResearchGate. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- National Institutes of Health. (n.d.). Chloropyrazine. PubChem.

- Mosrin, M., et al. (n.d.). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. ACS Publications.

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Chloropyrazine. NIST WebBook.

- Al-Ostath, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Al-Ghamdi, A. F. (2014). Method Development and Validation of Assay of Chlorpromazine Hydrochloride Tablet Formulation Using Ultra Violet Visible Spectrophotometry.

- Sigma-Aldrich. (n.d.). 2-Chloropyrazine 97.

- National Institutes of Health. (n.d.). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC.

- MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- National Institutes of Health. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis.

- MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).

- Journal of Chemical, Biological and Medicinal Sciences. (2024). [No Title Found].

- PubMed. (n.d.). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry.

- ResearchGate. (2025). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl.

- ResearchGate. (2025). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC.

- PubMed. (n.d.). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloropyrazine [webbook.nist.gov]

- 9. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of an analgesic-sedative combination in glass and plastic single-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jcbms.org [jcbms.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Umpolung Reactivity of 1,3-Dithianes

A Senior Application Scientist's Perspective on Harnessing Acyl Anion Equivalents in Modern Organic Synthesis

Executive Summary